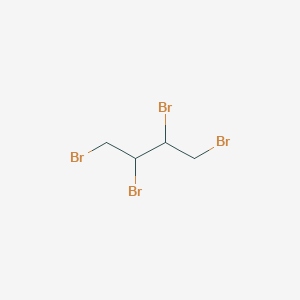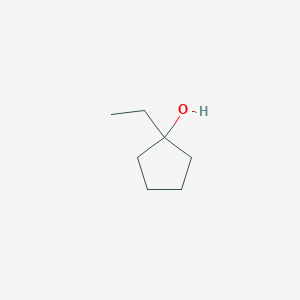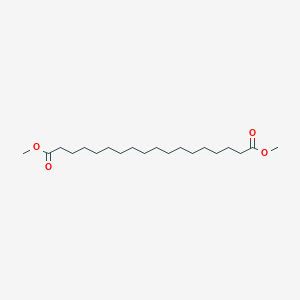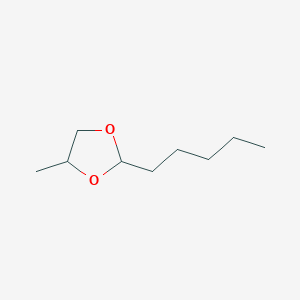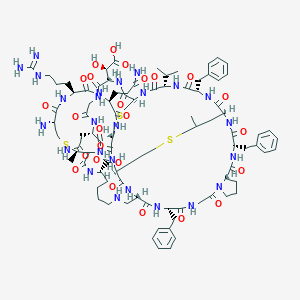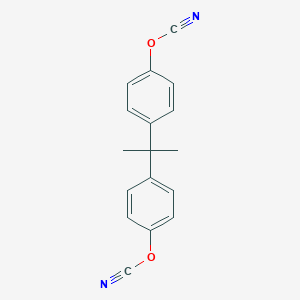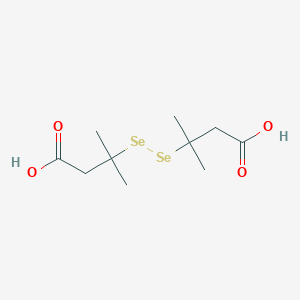
Butyric acid, 3,3'-diselenobis[3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyric acid, 3,3'-diselenobis[3-methyl-'] is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of butyric acid, which is a short-chain fatty acid that is naturally produced in the human body. The addition of selenium atoms to the butyric acid molecule creates a new compound with unique properties and potential benefits for scientific research.
Mecanismo De Acción
The mechanism of action of butyric acid, 3,3'-diselenobis[3-methyl-'] is not fully understood. However, studies have suggested that it works by inducing apoptosis (cell death) in cancer cells and inhibiting the growth of new blood vessels that supply nutrients to tumors. It may also work by modulating the immune system and reducing inflammation in the body.
Efectos Bioquímicos Y Fisiológicos
Butyric acid, 3,3'-diselenobis[3-methyl-'] has been shown to have various biochemical and physiological effects. It can increase the levels of glutathione, an antioxidant that protects cells from oxidative damage. It can also decrease the levels of reactive oxygen species (ROS), which are harmful molecules that can damage cells and DNA. Additionally, it can increase the activity of certain enzymes that are involved in detoxification and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using butyric acid, 3,3'-diselenobis[3-methyl-'] in lab experiments is its low toxicity. It has been shown to be safe for use in animals and humans at therapeutic doses. Additionally, it is relatively easy to synthesize and can be obtained in high purity. However, one limitation is that it is not very soluble in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for the use of butyric acid, 3,3'-diselenobis[3-methyl-'] in scientific research. One area of interest is in the development of new cancer therapies. Studies have shown that this compound can enhance the effectiveness of existing cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in the treatment of inflammatory diseases, such as arthritis and Crohn's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of medicine and biology.
In conclusion, butyric acid, 3,3'-diselenobis[3-methyl-'] is a promising compound with potential applications in various scientific research fields. Its anti-cancer, anti-inflammatory, and antioxidant properties make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to explore its potential applications in medicine and biology.
Métodos De Síntesis
The synthesis of butyric acid, 3,3'-diselenobis[3-methyl-'] involves the reaction of butyric acid with selenium powder in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions and using high-quality reagents.
Aplicaciones Científicas De Investigación
Butyric acid, 3,3'-diselenobis[3-methyl-'] has potential applications in various scientific research fields. One of the primary applications is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory and antioxidant effects, which make it a promising candidate for the treatment of various diseases.
Propiedades
Número CAS |
1599-27-5 |
|---|---|
Nombre del producto |
Butyric acid, 3,3'-diselenobis[3-methyl- |
Fórmula molecular |
C10H18O4Se2 |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
3-[(1-carboxy-2-methylpropan-2-yl)diselanyl]-3-methylbutanoic acid |
InChI |
InChI=1S/C10H18O4Se2/c1-9(2,5-7(11)12)15-16-10(3,4)6-8(13)14/h5-6H2,1-4H3,(H,11,12)(H,13,14) |
Clave InChI |
UJTWQTXGKNKDDM-UHFFFAOYSA-N |
SMILES |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
SMILES canónico |
CC(C)(CC(=O)O)[Se][Se]C(C)(C)CC(=O)O |
Sinónimos |
3,3'-Diselenobis(3-methylbutyric acid) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



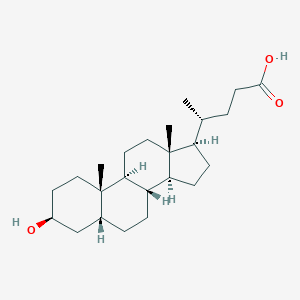
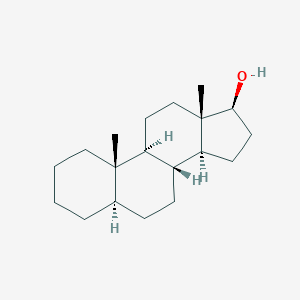
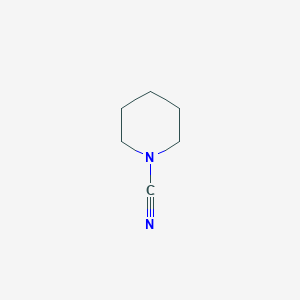
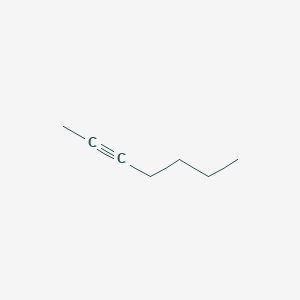
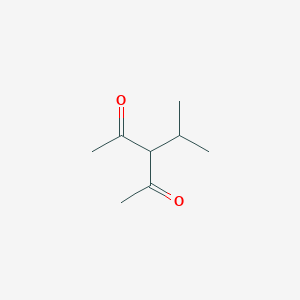
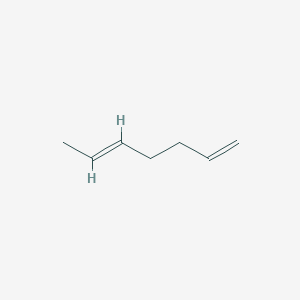
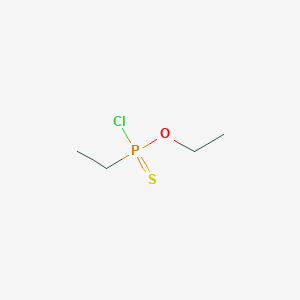
![[4-Amino-2-(trifluoromethyl)pyrimidin-5-yl]methanol](/img/structure/B74458.png)
